molecular formula C21H14Br3NO2 B11273692 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate

Cat. No.: B11273692
M. Wt: 552.1 g/mol
InChI Key: SCERRMSZDYMIRD-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate is a complex organic compound characterized by the presence of multiple bromine atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of phenol derivatives, followed by the formation of imine and ester linkages. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum chloride. The final esterification step may involve the use of acid chlorides and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine atoms and aromatic rings enhances its ability to interact with hydrophobic pockets in proteins, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-methylphenol
  • 4-Bromobiphenyl
  • 2,6-Dibromophenol

Uniqueness

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its combination of bromine atoms, imine linkage, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H14Br3NO2

Molecular Weight

552.1 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-bromophenyl)iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C21H14Br3NO2/c1-13-2-4-15(5-3-13)21(26)27-20-18(23)10-14(11-19(20)24)12-25-17-8-6-16(22)7-9-17/h2-12H,1H3

InChI Key

SCERRMSZDYMIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

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